2-Phenylpropyl mesylate

Description

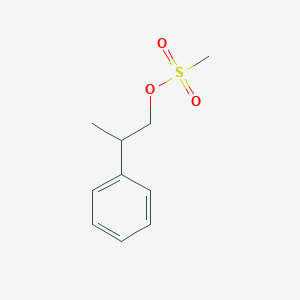

Structure

2D Structure

3D Structure

Properties

CAS No. |

75803-19-9 |

|---|---|

Molecular Formula |

C10H14O3S |

Molecular Weight |

214.28 g/mol |

IUPAC Name |

2-phenylpropyl methanesulfonate |

InChI |

InChI=1S/C10H14O3S/c1-9(8-13-14(2,11)12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |

InChI Key |

JIZDAEUWUYTROX-UHFFFAOYSA-N |

Canonical SMILES |

CC(COS(=O)(=O)C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylpropyl Mesylate

Direct Mesylation of 2-Phenylpropanol

Reaction with Methanesulfonyl Chloride (MsCl)

The reaction involves the nucleophilic attack of the oxygen atom of the alcohol on the electrophilic sulfur atom of methanesulfonyl chloride. masterorganicchemistry.com This process results in the formation of an oxonium ion intermediate and the displacement of the chloride ion. A base is required to neutralize the generated hydrochloric acid (HCl) and to deprotonate the oxonium ion, yielding the final mesylate product. masterorganicchemistry.com

A general procedure for the mesylation of an alcohol involves dissolving the alcohol in a suitable solvent, such as dichloromethane (B109758) (DCM), and adding a base. designer-drug.com The reaction mixture is typically cooled before the dropwise addition of methanesulfonyl chloride. designer-drug.com The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). acs.org

Table 1: General Reaction Conditions for Mesylation of Alcohols

| Parameter | Condition | Source(s) |

|---|---|---|

| Mesylating Agent | Methanesulfonyl Chloride (MsCl) | masterorganicchemistry.comcommonorganicchemistry.com |

| Base | Triethylamine (B128534) (TEA) or Pyridine (B92270) | commonorganicchemistry.comnih.gov |

| Solvent | Dichloromethane (DCM) | commonorganicchemistry.comdesigner-drug.com |

| Temperature | 0°C to room temperature | commonorganicchemistry.com |

Role of Organic Bases in Mesylate Formation

Organic bases play a critical role in the mesylation reaction. They act as acid scavengers, neutralizing the HCl produced during the reaction, and can also influence the reaction mechanism and rate. masterorganicchemistry.comjocpr.com The choice of base can be crucial for the successful synthesis of the desired mesylate.

Triethylamine (TEA) is a commonly used non-nucleophilic base in mesylation reactions. designer-drug.comnih.gov Its primary function is to neutralize the HCl formed, driving the reaction to completion. jocpr.com Being a strong base, triethylamine can also influence the reaction mechanism by promoting the formation of a highly reactive intermediate called sulfene (B1252967) (CH₂=SO₂) from methanesulfonyl chloride, especially under certain conditions. stackexchange.com This sulfene intermediate then rapidly reacts with the alcohol. chemistrysteps.com

In some procedures, a 50% molar excess of triethylamine is used relative to the alcohol. designer-drug.com The use of triethylamine as a catalyst has been shown to give a higher percentage of product in some acylation reactions compared to pyridine. scispace.com

Pyridine is another organic base frequently used in mesylation reactions. nih.gov Besides acting as an acid scavenger, pyridine can also function as a nucleophilic catalyst. jocpr.com The pyridine nitrogen can attack the sulfonyl chloride, forming a reactive pyridinium (B92312) salt intermediate. This intermediate is then more susceptible to attack by the alcohol. Pyridine is often used as both the base and the solvent for the reaction. researchgate.net However, in some cases, using pyridine as a catalyst has been found to be more effective in generating higher yields than triethylamine, despite triethylamine being the stronger base. jocpr.com

Stereochemical Outcomes of Mesylate Formation

When the starting alcohol is chiral, as is the case with 2-phenylpropanol, the stereochemistry of the mesylation reaction is a critical consideration.

The direct mesylation of an alcohol, such as 2-phenylpropanol, proceeds with retention of configuration at the chiral carbon atom. masterorganicchemistry.comlibretexts.org This is a key feature of this reaction. The reason for the retention of stereochemistry is that the carbon-oxygen (C-O) bond of the alcohol is not broken during the reaction. masterorganicchemistry.comlibretexts.org Instead, the oxygen-hydrogen (O-H) bond of the alcohol is the one that breaks as the oxygen atom attacks the sulfur of the methanesulfonyl chloride. masterorganicchemistry.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 2-Phenylpropyl mesylate |

| 2-Phenylpropanol |

| Methanesulfonyl Chloride |

| Triethylamine |

| Pyridine |

| Dichloromethane |

Alternative Routes to this compound and Related Sulfonate Esters

The synthesis of sulfonate esters, including this compound, is a fundamental transformation in organic chemistry, primarily converting alcohols into better leaving groups for subsequent nucleophilic substitution or elimination reactions. eurjchem.comperiodicchemistry.com While the classical approach involves reacting an alcohol with a sulfonyl chloride in the presence of a base, several alternative methodologies have been developed to improve yield, simplify purification, and utilize more environmentally benign conditions. eurjchem.commdma.ch

A widely employed and efficient procedure for preparing methanesulfonate (B1217627) esters (mesylates) involves the reaction of the corresponding alcohol with methanesulfonyl chloride in the presence of an amine base, such as triethylamine, in a solvent like dichloromethane (DCM). mdma.chmdma.ch This method is noted for being extraordinarily simple and rapid. mdma.chmdma.ch The reaction is typically conducted at low temperatures (0°C to -10°C) to control reactivity. mdma.chprepchem.com The general applicability of this method is demonstrated by its successful use for a wide range of alcohols, including those where nucleophilicity is low, such as 2,2,2-trifluoroethanol. mdma.ch The limiting factor often becomes the stability of the resulting mesylate product rather than the esterification reaction itself. mdma.ch

Alternative strategies include processes based on the availability of specific precursors, such as the synthesis of nicotinic acid from 2-methyl-5-ethylpyridine, which showcases the diversity of synthetic pathways in industrial applications. beilstein-journals.orgbeilstein-journals.org For more complex structures, multi-step routes involving Grignard reactions followed by cyclizations have been employed to create key intermediates for further functionalization. nih.gov Research has also explored novel synthetic routes for fragrance ingredients and other complex molecules, sometimes involving one-pot methodologies or continuous-flow reactions to improve efficiency and yield. dur.ac.uk

Table 1: Overview of Synthetic Methods for Sulfonate Esters

| Method | Reagents | Conditions | Key Features | Source(s) |

|---|---|---|---|---|

| Standard Mesylation | Alcohol, Methanesulfonyl Chloride, Triethylamine | Dichloromethane (DCM), 0°C to -10°C | Rapid, simple, and broadly applicable. mdma.chmdma.ch | mdma.chmdma.chprepchem.com |

| Environmentally Benign Approach | Alcohol, Sulfonyl Chloride, Aqueous Base | Environmentally friendly solvents | Reduces reliance on chlorinated solvents and organic bases. | eurjchem.com |

| Tosylate Synthesis via Oxidation | Sulfinates, m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane (DCM) | Applicable for reactive tosylates, but requires a two-step process from the alcohol. mdma.chmdma.ch | mdma.chmdma.ch |

| Propargylic Mesylate Displacement | Propargylic Alcohol, Organocopper Reagent | Tetrahydrofuran (THF), -78°C to room temp. | Used for synthesizing specialized structures like vinylallenes from a mesylate intermediate. | orgsyn.org |

Kinetic and Spectroscopic Characterization of Methanesulfonates

The characterization of methanesulfonates relies heavily on kinetic analysis and spectroscopic techniques to confirm their formation, determine reaction rates, and elucidate their structure.

Kinetic Studies Kinetic studies of sulfonate ester formation have revealed that the reaction rates are critically dependent on the concentrations of the sulfonate anion and the protonated alcohol in the solution. enovatia.com The formation of these esters is significantly reduced under several conditions: at lower temperatures, in the presence of small amounts of water, or when the acid catalyst is neutralized by a base. acs.orgpqri.org Water competitively minimizes the concentration of the protonated alcohol and introduces a faster hydrolytic pathway for the ester's degradation, thus suppressing its accumulation. enovatia.compqri.org In some contexts, such as atmospheric chemistry, the kinetics of methanesulfonate degradation are also of interest. For instance, kinetic measurements of the heterogeneous oxidation of methanesulfonic acid (MSA) and sodium methanesulfonate by OH radicals show effective uptake coefficients of 0.45 ± 0.14 and 0.20 ± 0.06, respectively, indicating that MSA reacts faster than its sodium salt. acs.orgresearchgate.net

Kinetic modeling software, such as DynoChem, has been used to statistically fit experimental data to determine rate constants and activation energies for sulfonate ester formation and solvolysis. enovatia.com Such detailed kinetic and mechanistic studies are crucial for controlling the levels of potentially genotoxic sulfonate ester impurities in pharmaceutical manufacturing processes. enovatia.com

Table 2: Selected Kinetic Data for Methanesulfonate Reactions

| Reaction System | Key Finding | Method/Conditions | Source(s) |

|---|---|---|---|

| Ester Formation (MSA + Alcohols) | Rate depends on [sulfonate anion] and [protonated alcohol]. enovatia.com | GC/MS, DynoChem Modeling | enovatia.com |

| Effect of Water on Ester Formation | Presence of ~7% w/w water reduces methyl methanesulfonate levels to about one-third. | Karl Fischer Titration, GC/MS | pqri.org |

| Heterogeneous OH Oxidation | Effective OH uptake coefficient for MSA is 0.45 ± 0.14; for CH₃SO₃Na is 0.20 ± 0.06. | Aerosol Flow Tube Reactor, DART-Mass Spectrometry, 90% RH | acs.orgresearchgate.net |

| Nickel Electroplating | Overpotential of nickel ion electroreduction increases in the sequence: ClO₄⁻, CH₃SO₃⁻, SO₄²⁻. | Tafel Plots, Mercury & Nickel Electrodes | researchgate.net |

Spectroscopic Characterization Spectroscopic methods are indispensable for the structural confirmation of mesylate esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR spectroscopy is routinely used to confirm the successful esterification of an alcohol. mdma.chmdma.ch The formation of sulfonate esters from hydroxyxanthones was confirmed by the appearance of new proton signals in the ¹H-NMR spectra. aip.orgdigitaloceanspaces.com For instance, the synthesis of a sulfonate ester-substituted 1,3,7-trihydroxy-9H-xanthen-9-one was supported by a new proton signal at δH 1.23 ppm. aip.orgdigitaloceanspaces.com In other studies, ¹H NMR, ¹³C NMR, and UV measurements have been used for comprehensive characterization. rsc.org

Vibrational Spectroscopy (Infrared and Raman) : Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in methanesulfonates. The formation of the sulfonate ester group gives rise to characteristic absorption bands. For example, a new band appearing around 1147 cm⁻¹ in FTIR spectra is indicative of sulfonate ester formation. aip.orgdigitaloceanspaces.com Detailed vibrational studies of metal methanesulfonates, supported by Density Functional Theory (DFT) calculations, have provided comprehensive assignments of their spectral modes. wikimedia.org The most intense modes in the infrared and Raman spectra are typically those associated with the SO₃ moiety. wikimedia.org These include S–O stretches (1000–1300 cm⁻¹), the C–S stretch (~800 cm⁻¹), and O–S–O bending modes (500–600 cm⁻¹). royalsocietypublishing.org For ethyl methanesulfonate, experimental IR and Raman spectra have been compared with theoretical calculations to provide a reliable assignment of the entire vibrational spectrum. acs.orgconicet.gov.ar

Table 3: Key Spectroscopic Data for Methanesulfonate Characterization

| Technique | Spectral Region / Shift | Assignment | Source(s) |

|---|---|---|---|

| ¹H-NMR | δH 1.23 ppm | New proton signal upon esterification (example specific). | aip.orgdigitaloceanspaces.com |

| FTIR | ~1147 cm⁻¹ | Formation of sulfonate ester group (example specific). | aip.orgdigitaloceanspaces.com |

| IR/Raman | 1000–1300 cm⁻¹ | S–O stretches | royalsocietypublishing.org |

| IR/Raman | ~800 cm⁻¹ | C–S stretch | royalsocietypublishing.org |

| IR/Raman | 500–600 cm⁻¹ | O–S–O bends | royalsocietypublishing.org |

| IR/Raman | ~350 cm⁻¹ | Sulfonate rock | royalsocietypublishing.org |

Mechanistic Considerations in Mesylate Esterification

The mechanism of sulfonate ester formation is highly dependent on the reaction conditions. eurjchem.com Two primary pathways have been proposed for the acid-catalyzed formation of sulfonate esters from an alcohol and a sulfonic acid. acs.org

Pathway A : This pathway involves the nucleophilic attack of the sulfonate anion on a protonated alcohol.

Pathway B : This pathway is analogous to the AAC2 mechanism for carboxylic ester formation, where the alcohol acts as a nucleophile attacking the sulfur atom of the sulfonic acid.

Detailed kinetic and mechanistic studies, particularly on the reaction between methanol (B129727) and methanesulfonic acid, have conclusively shown that the reaction proceeds via Pathway B. enovatia.com This finding disproved previous analogies to carboxylate ester formation and provided a solid basis for understanding the dynamics of sulfonate esterification. pqri.org The formation requires strongly acidic conditions to protonate the alcohol, making it susceptible to nucleophilic attack. acs.org The extremely low nucleophilicity of the mesylate anion is a key factor, suggesting that under many conditions, especially during the synthesis of mesylate salt drug substances, the formation of alkyl mesylates should be minimal. researchgate.net

However, the mechanism can change significantly with different reagents. mdma.chmdma.ch In the widely used method employing methanesulfonyl chloride and a base like triethylamine in a non-polar solvent such as DCM, a different mechanism is operative. mdma.chmdma.ch It is proposed that the reaction proceeds via an E2 elimination of hydrogen chloride from methanesulfonyl chloride, facilitated by the triethylamine base. mdma.chmdma.ch This elimination generates a highly reactive intermediate known as sulfene (H₂C=SO₂). mdma.chmdma.ch The alcohol present in the reaction mixture then rapidly adds to the sulfene intermediate to form the final methanesulfonate ester. mdma.chmdma.ch This sulfene pathway explains the speed and efficiency of the reaction even with less nucleophilic alcohols. mdma.ch

Reaction Mechanisms and Pathways of 2 Phenylpropyl Mesylate

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the reactivity of 2-phenylpropyl mesylate. In these reactions, a nucleophile, an electron-rich species, attacks the electrophilic carbon atom bonded to the mesylate group, which then departs as a stable mesylate anion. pitt.edu The specific pathway, either S(_N)1 or S(_N)2, is influenced by several factors including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.

S(_N)1 Reaction Pathways

The S(_N)1 (unimolecular nucleophilic substitution) reaction is a two-step process. libretexts.org The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. libretexts.orgacseusa.org The second step is the rapid attack of a nucleophile on the carbocation. acseusa.org

For this compound, the S(_N)1 pathway becomes more probable under conditions that favor carbocation formation. These conditions include the use of polar protic solvents, which can stabilize the intermediate carbocation and the leaving group anion through solvation. libretexts.org Weakly nucleophilic conditions also favor S(_N)1, as a strong nucleophile would likely force an S(_N)2 mechanism. acseusa.org

The secondary benzylic carbocation that would be formed from this compound (1-phenyl-1-methylethyl cation) is relatively stable due to resonance delocalization of the positive charge into the adjacent phenyl ring. This stability makes the S(_N)1 pathway a viable, albeit often competing, mechanism. The planarity of the carbocation intermediate means that the nucleophile can attack from either face, leading to a mixture of enantiomers (racemization) if the starting material is chiral. organic-chemistry.orgmasterorganicchemistry.com

It is important to note that S(_N)1 reactions can be accompanied by rearrangements if a more stable carbocation can be formed through a hydride or alkyl shift. chemistrysteps.com In the case of the initially formed secondary carbocation from this compound, a hydride shift to form a tertiary benzylic carbocation is a possibility to consider, which would lead to a different set of products.

Carbocation Intermediates and Rearrangements

The reaction pathways of this compound are frequently dictated by the formation of a carbocation intermediate. The departure of the highly stable mesylate anion generates a secondary benzylic carbocation. The stability of this cation is enhanced by resonance delocalization of the positive charge into the adjacent phenyl ring.

However, the reaction mechanism is often more complex than the formation of a simple classical carbocation. The neighboring phenyl group can actively participate in the ionization step, a phenomenon known as anchimeric assistance. This participation leads to the formation of a bridged intermediate, known as a phenonium ion. Isotopic labeling studies, for instance using deuterium, on related systems like threo-1-methyl-2-phenylpropyl brosylate, have shown incomplete scrambling of the label in the products. This indicates that a symmetrical phenonium ion is not the sole intermediate and that reactions likely proceed through a series of intermediates, including tight and solvent-separated ion pairs. oup.com

Carbocation rearrangements are a potential subsequent step, driven by the formation of a more stable carbocation. masterorganicchemistry.com For the 2-phenylpropyl cation, a 1,2-hydride shift from the adjacent benzylic carbon would lead to a more stable tertiary benzylic cation. This rearrangement can lead to different substitution and elimination products. However, studies on the solvolysis of similar neopentyl-type systems have shown that rearranged products, while expected from a "free" carbocation, are often minor or absent in solvolysis reactions. oup.com This suggests that the nucleophilic attack or elimination can occur rapidly from an ion-pair intermediate before rearrangement can take place.

Stereochemical Outcomes: Racemization

When a substitution reaction proceeds through an achiral intermediate, such as a planar classical carbocation or a symmetrically bridged phenonium ion, the stereochemical information from a chiral starting material is typically lost. If optically active (R)- or (S)-2-Phenylpropyl mesylate is used, the nucleophile can attack the planar carbocation intermediate from either face with equal probability. This leads to the formation of an equal mixture of the (R) and (S) substitution products, a process known as racemization. researchgate.netwhiterose.ac.uk

In practice, complete racemization is not always observed. The solvolysis of chiral secondary substrates often results in a slight excess of the product with an inverted configuration compared to the starting material. This phenomenon is explained by the formation of an "intimate ion pair," where the departing mesylate anion temporarily remains in close proximity to the carbocation, shielding that face from nucleophilic attack. libretexts.org Attack by the solvent or nucleophile is therefore more favorable from the opposite face, leading to a predominance of the inversion product. Studies on related secondary tosylates have demonstrated this incomplete racemization, yielding products with high, but not total, inversion of configuration. libretexts.org

Elimination Reactions

Alongside substitution, this compound readily undergoes elimination reactions to form alkenes, primarily 1-phenylpropene and 3-phenylpropene. These reactions can proceed through either unimolecular (E1) or bimolecular (E2) pathways.

E1 Pathways: Dehydration and Carbocation Intermediates

The unimolecular elimination (E1) pathway proceeds in two steps and is mechanistically linked to the SN1 reaction, as they share the same initial rate-determining step: the formation of the carbocation intermediate. masterorganicchemistry.com For a mesylate, this process involves the formal elimination of methanesulfonic acid, analogous to the dehydration of an alcohol. masterorganicchemistry.com

In the second step of the E1 mechanism, a weak base, often the solvent itself (e.g., ethanol), removes a β-proton (a proton on a carbon adjacent to the carbocation). The electrons from the broken C-H bond then form the π-bond of the alkene. E1 reactions typically follow Zaitsev's rule, which predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene. libretexts.org For this compound, removal of a proton from the C1 carbon results in the formation of the conjugated and more stable 1-phenylpropene (Zaitsev product), while removal of a proton from the C3 methyl group yields the less stable 3-phenylpropene (Hofmann product).

E2 Pathways: Concerted Elimination Mechanisms

The bimolecular elimination (E2) pathway is a single, concerted process where bond breaking and bond formation occur simultaneously. A strong base abstracts a β-proton while the mesylate leaving group departs, and the C=C double bond is formed in one step. This pathway's rate is dependent on the concentration of both the substrate and the base.

A key stereochemical requirement for the E2 reaction is an anti-periplanar geometry, where the β-hydrogen and the leaving group are in the same plane but on opposite sides of the C-C bond. The regioselectivity of the E2 reaction is highly dependent on the nature of the base. Small, strong bases like sodium ethoxide (NaOEt) favor the formation of the more stable Zaitsev product (1-phenylpropene). In contrast, sterically hindered or "bulky" bases, such as potassium tert-butoxide (KOtBu), preferentially abstract the less sterically hindered proton from the methyl group, leading to the Hofmann product (3-phenylpropene) as the major isomer.

Competitive Nature of Substitution vs. Elimination

As a secondary substrate, this compound lies at a mechanistic crossroads where substitution and elimination reactions are in constant competition. It is rare for one pathway to operate exclusively; typically, a mixture of substitution (SN1, SN2) and elimination (E1, E2) products is formed. The dominant pathway and the resulting product distribution are highly sensitive to the specific reaction conditions.

Influence of Reaction Conditions on Product Distribution

The outcome of the reaction of this compound can be directed toward either substitution or elimination by carefully controlling the reaction parameters.

Strength and Steric Bulk of the Base/Nucleophile : This is a primary determining factor.

Strong, Bulky Bases (e.g., potassium tert-butoxide): These favor E2 elimination dramatically, as their steric hindrance makes them poor nucleophiles for SN2 attack.

Strong, Unhindered Bases/Nucleophiles (e.g., sodium ethoxide): These can act as both strong bases and good nucleophiles, leading to a competition between E2 and SN2 pathways.

Weak Bases/Good Nucleophiles (e.g., azide (B81097), cyanide): These favor SN2 substitution.

Weak Bases/Weak Nucleophiles (e.g., ethanol, water): These conditions promote unimolecular pathways, resulting in a mixture of SN1 and E1 products.

Solvent : The polarity of the solvent plays a crucial role.

Polar Protic Solvents (e.g., water, ethanol): These solvents excel at solvating both cations and anions, which stabilizes the carbocation intermediate and the leaving group, thus favoring SN1 and E1 mechanisms.

Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents are less effective at solvating anions, making the base more reactive and favoring bimolecular SN2 and E2 reactions.

Temperature : Higher temperatures favor elimination over substitution. Elimination reactions result in an increase in the number of molecules in the system, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the entropy term more significant, thus favoring the more entropically favored elimination pathway. masterorganicchemistry.com

The following table summarizes the expected product distribution for a secondary substrate like this compound under various conditions, based on established principles and data from analogous systems.

Interactive Table: Influence of Reaction Conditions on Product Distribution

| Condition | Substrate Type | Reagent | Solvent | Temperature | Dominant Pathway(s) | Major Product(s) |

|---|---|---|---|---|---|---|

| 1 | Secondary | CH₃CH₂OH (weak base/nucleophile) | Ethanol (Polar Protic) | Low | Sₙ1 / E1 | Substitution (Ether) + Elimination (Alkene) |

| 2 | Secondary | CH₃CH₂ONa (strong base/nucleophile) | Ethanol (Polar Protic) | High | E2 / Sₙ2 | Elimination (Zaitsev Alkene) |

| 3 | Secondary | KOC(CH₃)₃ (strong, bulky base) | t-Butanol (Polar Protic) | High | E2 | Elimination (Hofmann Alkene) |

| 4 | Secondary | NaCN (good nucleophile/weak base) | DMSO (Polar Aprotic) | Low | Sₙ2 | Substitution (Nitrile) |

Intramolecular Reaction Dynamics

The intramolecular reactions of this compound are not characterized by a direct intramolecular S_N2 attack of a nucleophilic moiety on the carbon bearing the mesylate. Instead, the reaction pathway is dominated by the anchimeric assistance of the phenyl group.

The solvolysis of this compound and related systems proceeds via neighboring group participation of the phenyl ring. The π-electrons of the aromatic ring act as an internal nucleophile, attacking the electrophilic carbon atom from the backside as the mesylate group begins to depart. This leads to the formation of a bridged, three-membered ring intermediate known as a phenonium ion . scribd.commsudenver.eduwikipedia.orglibretexts.org

This intramolecular process is a key feature of the reactivity of β-aryl substituted alkyl systems. The formation of the phenonium ion has significant consequences for the rate and stereochemistry of the reaction. The participation of the phenyl group often leads to a significant rate enhancement compared to analogous systems without a participating neighboring group. wikipedia.orgvedantu.com

For instance, in the acetolysis of similar phenyl-substituted tosylates, the formation of a phenonium ion intermediate has been invoked to explain the observed product distribution and stereochemistry. msudenver.eduwikipedia.org Although a direct S_N2 cyclization to form a stable ring like cyclopropane (B1198618) is not the primary pathway, the formation and subsequent opening of the phenonium ion is a form of intramolecular cyclization.

Table 1: Key Features of Neighboring Group Participation in 2-Arylpropyl Systems

| Feature | Description | Reference |

| Driving Force | Participation of the β-phenyl group's π-electrons. | scribd.comwikipedia.org |

| Key Intermediate | Phenonium ion (a bridged carbocation). | msudenver.edulibretexts.orgvedantu.com |

| Rate Effect | Significant rate acceleration (anchimeric assistance). | wikipedia.orgvedantu.com |

| Stereochemistry | Predominantly retention of configuration at the reaction center. | scribd.com |

Ring-Closing Reactions Involving Mesylate Leaving Groups

While a direct intramolecular S_N2 reaction to form a simple cycloalkane is not the favored pathway for this compound under solvolytic conditions, ring-closing reactions can occur through different mechanisms, particularly under conditions that favor Friedel-Crafts type reactions.

If this compound is subjected to strong Lewis or Brønsted acids, an intramolecular Friedel-Crafts alkylation can occur. In this case, the mesylate group would be lost to form a secondary carbocation. This carbocation can then be attacked by the electron-rich phenyl ring to form a six-membered ring, leading to the formation of a substituted tetralin . masterorganicchemistry.com Intramolecular Friedel-Crafts reactions are generally effective for the formation of five- and six-membered rings. masterorganicchemistry.com

The conditions for such a reaction, however, are distinct from typical solvolysis conditions where neighboring group participation is dominant. For example, the use of catalysts like AlCl₃ or strong acids like phosphoric acid would favor the Friedel-Crafts pathway. masterorganicchemistry.com

Under solvolysis conditions, the "ring-closing" aspect is primarily the formation of the transient phenonium ion. The final product may or may not be cyclic, depending on how the phenonium ion reacts with the solvent or other nucleophiles present. If the nucleophile attacks one of the carbons of the bridged ion, an open-chain product results. However, if a subsequent reaction were to occur, a cyclic product could be formed.

For example, studies on the solvolysis of related 1-methyl-2-phenylpropyl tosylate have provided detailed insights into the behavior of these systems, confirming the intermediacy of the phenonium ion. oup.com The product distribution in such reactions is a sensitive probe for the reaction mechanism.

Table 2: Potential Ring-Closing Pathways for 2-Phenylpropyl Systems

| Reaction Type | Conditions | Product Type | Mechanism Notes | Reference |

| Neighboring Group Participation | Solvolysis (e.g., in acetic acid, formic acid) | Open-chain (major) or rearranged products | Proceeds via a phenonium ion intermediate. | msudenver.eduwikipedia.org |

| Intramolecular Friedel-Crafts Alkylation | Strong Lewis/Brønsted acids (e.g., AlCl₃, H₃PO₄) | Tetralin derivatives | Involves formation of a secondary carbocation followed by electrophilic aromatic substitution. | masterorganicchemistry.com |

Applications of 2 Phenylpropyl Mesylate in Complex Organic Synthesis

Intermediate in Pharmaceutical Synthesis

The conversion of an alcohol to a mesylate is a critical step for activating the hydroxyl group, transforming it into a species highly susceptible to displacement by a nucleophile. masterorganicchemistry.comchemistrysteps.com This strategy is employed in the synthesis of various active pharmaceutical ingredients (APIs).

In the synthesis of the anti-asthmatic drug Montelukast, a key step involves the coupling of a thiol-containing side chain with a complex backbone. While 2-phenylpropyl mesylate itself is not the direct intermediate, a structurally related mesylate, 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)-ethenyl)phenyl)-3-methanesulfonyloxypropyl)phenyl)-2-propanol, plays an identical functional role. allindianpatents.com This intermediate is generated from its corresponding alcohol, activating the secondary hydroxyl group for subsequent nucleophilic attack. allindianpatents.comepo.org

The core of the Montelukast synthesis involves a nucleophilic substitution reaction where a thiolate displaces the mesylate leaving group. allindianpatents.com The thiol nucleophile, typically 1-(mercaptomethyl)cyclopropane acetic acid or its methyl ester, is deprotonated by a base to form the more nucleophilic thiolate anion. epo.orggoogle.com This anion then attacks the carbon atom bearing the mesylate group, leading to the formation of a carbon-sulfur (thioether) bond and displacement of the mesylate. allindianpatents.com Thiolates are considered excellent nucleophiles for SN2 reactions, as sulfur's high polarizability and weaker basicity compared to oxygen minimize competing elimination reactions. chemistrysteps.commasterorganicchemistry.com The reaction proceeds with an inversion of stereochemistry at the reaction center, a hallmark of the SN2 mechanism. google.com

| Parameter | Condition | Source |

| Mesylate Precursor | 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)-ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol | patsnap.com |

| Mesylating Agent | Methane sulfonyl chloride (MsCl) | patsnap.com |

| Thiol Nucleophile | 1-(mercaptomethyl)cyclopropane acetic acid | patsnap.com |

| Base | Sodium methoxide, Diisopropyl ethyl amine, Sodium hydride | patsnap.comasianpubs.org |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | patsnap.comasianpubs.org |

| Temperature | -20°C to 5°C | patsnap.comasianpubs.org |

Early synthetic routes for Montelukast were often not suitable for large-scale production due to factors like the need for tedious chromatographic purification, low product yields, and the use of hazardous reagents at very low temperatures. epo.orgsciforum.net The development of processes utilizing the mesylate intermediate has been a significant advancement. These methods allow for the reaction to be carried out in a "single step" or "one-pot" manner, where the mesylate is generated in-situ and immediately coupled with the thiol nucleophile without being isolated. epo.orgpatsnap.com This approach improves efficiency and reduces manufacturing costs. patsnap.com Furthermore, the product is often isolated as a crystalline amine salt, such as the dicyclohexylamine (B1670486) or 1-methyl-3-phenylpropyl amine salt, which facilitates purification through simple filtration and avoids the need for chromatography, making the process more practical and scalable for industrial production. allindianpatents.comasianpubs.orgsciforum.net

Azole compounds are a major class of antifungal agents that function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. mdpi.comresearchgate.net The synthesis of many azole-based drugs involves the N-alkylation of an imidazole (B134444) or triazole ring with a suitable electrophile containing a good leaving group.

While a direct, single-step synthesis of the specific N-Benzyl-3-(1H-azol-1-yl)-2-phenylpropanamides skeleton from this compound is not prominently documented, the mesylate serves as a key building block for introducing the 2-phenylpropyl moiety into molecular scaffolds. In a general synthetic approach, the nitrogen of an azole ring can act as a nucleophile, attacking the electrophilic carbon of this compound and displacing the mesylate group. This SN2 reaction would yield an N-(2-phenylpropyl)azole intermediate. This intermediate represents a core structure that could potentially be elaborated through further chemical modifications to construct more complex antifungal candidates. This type of nucleophilic substitution is a fundamental strategy in the synthesis of various N-substituted azole derivatives. prepchem.com

In reactions involving alkyl mesylates, a competing reaction pathway to nucleophilic substitution is elimination. masterorganicchemistry.com When a nucleophile also possesses basic properties, it can abstract a proton from a carbon atom adjacent to the carbon bearing the leaving group, leading to the formation of an alkene. masterorganicchemistry.comlibretexts.org In the case of this compound reacting with an azole, the azole can act as both a nucleophile (attacking the carbon) and a base (abstracting a proton). This competition between SN2 and E2 pathways is a common consideration in synthesis design. The primary elimination product that would form from this compound is 2-phenylpropene. The ratio of the substitution product to the elimination product can be influenced by factors such as the strength of the base, steric hindrance around the reaction centers, the solvent, and the reaction temperature.

| Reaction Pathway | Reactants | Product(s) | Mechanism |

| Nucleophilic Substitution | This compound + Azole | N-(2-phenylpropyl)azole | SN2 |

| Elimination | This compound + Azole | 2-Phenylpropene + Azole-H⁺ | E2 |

Precursor in Epoxide Synthesis and Ring-Opening Reactions

The transformation of alcohols into epoxides often proceeds through a sulfonate ester intermediate like this compound. This two-step sequence involves the initial conversion of the alcohol to the mesylate, followed by an intramolecular SN2 reaction. Treatment of the precursor alcohol, 2-phenyl-1-propanol (B72363), with methanesulfonyl chloride in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534), yields this compound. This reaction does not affect the stereochemistry at the carbon bearing the oxygen.

Subsequent treatment with a strong base, such as sodium hydride, deprotonates the hydroxyl group of a neighboring atom (if present) or facilitates an intramolecular cyclization if the molecule is structured appropriately, leading to epoxide formation. The high reactivity of the strained three-membered epoxide ring makes it susceptible to ring-opening by a wide array of nucleophiles, a key strategy in elaborating molecular complexity.

A significant application of phenylpropyl mesylates is in the synthesis of dihydrobenzofuran rings, a common structural motif in biologically active compounds. This transformation is a specialized form of intramolecular ether synthesis. The process typically begins with a precursor molecule that contains both a phenolic hydroxyl group and a 2-hydroxypropyl side chain, specifically a 2-(2-hydroxyphenyl)-1-propanol derivative.

The primary alcohol of the side chain is first converted to its mesylate. The activation of the alcohol as its mesylate ester is a critical step. Following mesylation, the phenolic proton is removed by a base, generating a nucleophilic phenoxide. This phenoxide then attacks the carbon bearing the mesyl group in an intramolecular SN2 reaction. This nucleophilic attack results in the displacement of the mesylate and the formation of a new carbon-oxygen bond, closing the ring to yield a 2,3-dihydrobenzofuran (B1216630) intermediate. The reaction is efficient due to the formation of a stable five-membered ring.

Table 1: Hypothetical Intramolecular Cyclization to a Dihydrobenzofuran This table illustrates the general, expected transformation based on established chemical principles.

| Reactant | Reagents | Product |

|---|

Derivatization for Synthetic Transformations

The mesyl group of this compound is an outstanding leaving group, making the compound an excellent electrophile for a variety of nucleophilic substitution reactions. This reactivity allows for the facile conversion of the parent alcohol, 2-phenyl-1-propanol, into a wide range of other functional groups.

Conversion of Alcohols to Alkyl Halides via Mesylates

A common and highly effective method for converting alcohols into alkyl halides involves a two-step process via a mesylate intermediate. This approach avoids the often harsh conditions and potential side reactions (like carbocation rearrangements) associated with using strong hydrohalic acids.

First, 2-phenyl-1-propanol is reacted with methanesulfonyl chloride (MsCl) in the presence of a base like pyridine to form this compound. masterorganicchemistry.com This step converts the poor leaving group (hydroxide, OH⁻) into an excellent one (mesylate, MsO⁻). In the second step, the isolated mesylate is treated with a halide salt, such as sodium chloride (NaCl), sodium bromide (NaBr), or sodium iodide (NaI). The halide anion acts as a nucleophile, attacking the carbon bearing the mesyl group and displacing it through an SN2 mechanism. This yields the corresponding 2-phenylpropyl halide. Because the reaction proceeds via an SN2 pathway, inversion of configuration occurs if the carbon center is chiral.

Table 2: Representative Conversion of this compound to Alkyl Halides This table illustrates expected outcomes based on general SN2 reactions of mesylates.

| Reactant | Nucleophile Source | Product |

|---|---|---|

| This compound | Sodium Bromide (NaBr) | 1-Bromo-2-phenylpropane |

Ether Synthesis through Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, and it relies on the SN2 reaction between an alkoxide nucleophile and an electrophile with a good leaving group. masterorganicchemistry.comwikipedia.org Sulfonate esters, including mesylates, are excellent electrophiles for this transformation. masterorganicchemistry.com

In this reaction, this compound serves as the electrophilic substrate. The carbon atom attached to the mesylate group is primary, which is ideal for the SN2 mechanism, as it minimizes steric hindrance and the potential for competing elimination (E2) reactions. masterorganicchemistry.comlibretexts.org An alcohol is deprotonated by a strong base (e.g., sodium hydride) to form a potent alkoxide nucleophile. This alkoxide then attacks the primary carbon of this compound, displacing the mesylate leaving group and forming a new carbon-oxygen bond, which constitutes the ether linkage. This method is highly versatile, allowing for the synthesis of a wide range of symmetrical and asymmetrical ethers.

Table 3: Examples of Williamson Ether Synthesis with this compound This table presents plausible examples of the synthesis based on the established mechanism.

| Alkoxide Nucleophile | Electrophile | Product Ether |

|---|---|---|

| Sodium ethoxide | This compound | 1-Ethoxy-2-phenylpropane |

The principles of the Williamson ether synthesis can also be applied intramolecularly to form cyclic ethers. masterorganicchemistry.com This requires a single molecule to contain both a nucleophilic hydroxyl group and an electrophilic carbon with a mesylate leaving group, separated by a suitable carbon chain.

Upon addition of a strong base, the alcohol is deprotonated to form an alkoxide. This tethered alkoxide can then attack the carbon bearing the mesylate group within the same molecule. youtube.com This intramolecular SN2 reaction leads to the formation of a cyclic ether. The formation of five- and six-membered rings is generally most favorable. A classic example of this reaction type is the formation of an epoxide from a 1,2-halohydrin or a related 1,2-hydroxy mesylate. In such a case, the deprotonated hydroxyl group attacks the adjacent carbon, displacing the mesylate and forming a three-membered oxirane ring.

Formation of Amines from Mesylate Precursors

This compound serves as an effective precursor for the synthesis of various amines through nucleophilic substitution reactions. The mesylate group (CH₃SO₃⁻) is an excellent leaving group, rendering the carbon atom to which it is attached highly susceptible to attack by nitrogen-containing nucleophiles. This reactivity facilitates the formation of a new carbon-nitrogen bond, which is the foundational step in synthesizing primary, secondary, and tertiary amines.

The primary mechanism for this transformation is the SN2 (bimolecular nucleophilic substitution) reaction. In this process, a nucleophile, such as ammonia (B1221849) or an amine, attacks the electrophilic carbon atom of this compound, leading to the displacement of the mesylate group and the formation of the corresponding amine. ntu.ac.uk

Direct Amination with Ammonia

The most direct route to synthesizing the primary amine, 1-phenylpropan-2-amine (also known as amphetamine), from this compound is through reaction with ammonia (NH₃). uwaterloo.ca In this reaction, the lone pair of electrons on the nitrogen atom of ammonia attacks the carbon center bearing the mesylate, displacing it to form the primary ammonium (B1175870) salt, which is then deprotonated to yield the free amine.

However, this method is often complicated by the issue of over-alkylation. libretexts.orgmasterorganicchemistry.com The primary amine product is itself a nucleophile and can compete with ammonia to react with the starting mesylate. This subsequent reaction leads to the formation of a secondary amine, which can further react to produce a tertiary amine and ultimately a quaternary ammonium salt. libretexts.org

Reaction Scheme: Direct Amination and Over-alkylation

To favor the formation of the primary amine, reaction conditions can be optimized, for instance, by using a large excess of ammonia. The high concentration of ammonia increases the probability of the mesylate reacting with it rather than the amine product. masterorganicchemistry.com

Synthesis of Secondary and Tertiary Amines

Following the same SN2 pathway, secondary and tertiary amines can be synthesized by reacting this compound with a primary or secondary amine, respectively. For example, reacting the mesylate with methylamine (B109427) will yield the corresponding secondary amine, N-methyl-1-phenylpropan-2-amine (methamphetamine). acs.orgsemanticscholar.orgscribd.com

These reactions are also prone to further alkylation, which would result in the formation of tertiary amines or quaternary ammonium salts. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired product.

Alternative Methods for Primary Amine Synthesis

To circumvent the problem of over-alkylation in the synthesis of primary amines, alternative nitrogen nucleophiles can be employed in a multi-step process. These methods are often preferred as they provide purer products in better yields. libretexts.org

The Azide (B81097) Synthesis : This method involves an initial SN2 reaction of this compound with sodium azide (NaN₃) to form 2-phenylpropyl azide. The azide group is not nucleophilic, thus preventing any over-alkylation reactions. masterorganicchemistry.com The resulting alkyl azide is then reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (H₂/Pd). masterorganicchemistry.comyoutube.com This two-step sequence is a highly effective way to convert an alkyl mesylate into a primary amine. libretexts.org

The Gabriel Synthesis : Another classic method for preparing primary amines is the Gabriel synthesis. wikipedia.orgchemistrysteps.commasterorganicchemistry.com This process uses potassium phthalimide (B116566) as a protected form of ammonia. masterorganicchemistry.com The phthalimide anion acts as the nucleophile, attacking the this compound to form an N-alkylated phthalimide. chemistrysteps.com The nitrogen in phthalimide is non-nucleophilic due to the electron-withdrawing effects of the adjacent carbonyl groups, thus preventing further alkylation. masterorganicchemistry.com The primary amine is then liberated from the N-alkylated phthalimide by hydrolysis or, more commonly, by reaction with hydrazine (B178648) (NH₂NH₂) in what is known as the Ing-Manske procedure. wikipedia.orgnrochemistry.com However, the Gabriel synthesis is generally inefficient for secondary alkyl halides like this compound due to steric hindrance, which can lead to competing elimination reactions. wikipedia.org

Research Findings Summary

The synthesis of amines from mesylate precursors is a well-established transformation in organic chemistry. The reactivity of the mesylate group as an excellent leaving group facilitates nucleophilic substitution with a variety of nitrogen nucleophiles. ntu.ac.ukmasterorganicchemistry.com While direct amination with ammonia and other amines is straightforward, it often leads to mixtures of products due to over-alkylation. libretexts.orgmasterorganicchemistry.com To achieve higher selectivity for primary amines, two-step methods such as the azide synthesis followed by reduction, or the Gabriel synthesis, are frequently employed. libretexts.orgmasterorganicchemistry.com

| Nitrogen Nucleophile | Intermediate Product | Final Product | Key Features |

|---|---|---|---|

| Ammonia (NH₃) | 1-Phenylpropan-2-ammonium mesylate | Primary Amine (1-Phenylpropan-2-amine) | Direct but prone to over-alkylation, yielding secondary and tertiary amines. Using excess ammonia can improve selectivity. |

| Primary Amine (R'-NH₂) | N-alkyl-1-phenylpropan-2-ammonium mesylate | Secondary Amine (e.g., N-methyl-1-phenylpropan-2-amine) | Forms secondary amines; can lead to tertiary amines and quaternary salts as byproducts. |

| Sodium Azide (NaN₃) | 2-Azido-1-phenylpropane | Primary Amine (1-Phenylpropan-2-amine) | Clean, two-step process. The azide intermediate is non-nucleophilic, preventing over-alkylation. Requires a subsequent reduction step (e.g., with LiAlH₄). masterorganicchemistry.com |

| Potassium Phthalimide | N-(1-phenylprop-2-yl)phthalimide | Primary Amine (1-Phenylpropan-2-amine) | Gabriel Synthesis. Avoids over-alkylation but may have lower yields for secondary substrates due to steric hindrance and competing elimination reactions. wikipedia.org |

Stereochemical Control and Analysis in Mesylate Chemistry

Chiral Induction during Mesylate Formation

Chiral induction refers to the process of favoring the formation of one enantiomer or diastereomer over another. In the context of 2-Phenylpropyl mesylate, the chirality is typically established in the precursor molecule, (R)- or (S)-2-phenyl-1-propanol. The subsequent mesylation reaction, which converts the alcohol into a better leaving group, is crucial for further transformations.

The formation of this compound from 2-phenyl-1-propanol (B72363) is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl), usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534). A key stereochemical feature of this reaction is that the bond between the chiral carbon and the oxygen atom (the C-O bond) is not broken during the process. The reaction occurs at the oxygen atom of the alcohol's hydroxyl group. masterorganicchemistry.com Consequently, the configuration of the chiral center is retained from the starting alcohol to the final mesylate product. masterorganicchemistry.com

Therefore, the enantiomeric purity of the this compound is directly dependent on the enantiomeric purity of the starting 2-phenyl-1-propanol. To synthesize an enantiomerically enriched mesylate, one must begin with an enantiomerically enriched alcohol. Methods to obtain chiral 2-phenyl-1-propanol include:

Biocatalytic Reduction: Utilizing enzymes, such as alcohol dehydrogenases (ADH), to stereoselectively reduce the prochiral ketone, 2-phenylpropionaldehyde. For instance, recombinant horse-liver alcohol dehydrogenase (HLADH) has been shown to produce (S)-2-phenyl-1-propanol with outstanding enantioselectivity. mtak.huresearchgate.net

Kinetic Resolution: Separating a racemic mixture of the alcohol by reacting it with a chiral resolving agent that reacts faster with one enantiomer than the other.

Because the mesylation step proceeds with retention of configuration, the challenge of chiral induction lies in the synthesis of the chiral alcohol precursor, not in the mesylation step itself. masterorganicchemistry.com

| Starting Alcohol | Reagent | Base | Product | Stereochemical Outcome |

| (R)-2-phenyl-1-propanol | Methanesulfonyl Chloride (MsCl) | Pyridine | (R)-2-Phenylpropyl mesylate | Retention of Configuration |

| (S)-2-phenyl-1-propanol | Methanesulfonyl Chloride (MsCl) | Pyridine | (S)-2-Phenylpropyl mesylate | Retention of Configuration |

Stereochemical Implications of Nucleophilic Substitution (SN1 vs. SN2)

Once formed, this compound is an excellent substrate for nucleophilic substitution reactions, where the mesylate group (-OMs) is replaced by a nucleophile. The stereochemical outcome of these substitutions is dictated by the reaction mechanism, which can be either bimolecular (SN2) or unimolecular (SN1). chemicalnote.com

This compound features a secondary, benzylic carbon center. This structure allows for competition between the SN1 and SN2 pathways, and the predominant mechanism is highly dependent on the reaction conditions. ucalgary.ca

SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). youtube.com This mechanism invariably leads to an inversion of configuration at the chiral center. youtube.com If one starts with (R)-2-Phenylpropyl mesylate, the SN2 product will have the (S) configuration. This pathway is favored by:

Strong, non-bulky nucleophiles (e.g., N₃⁻, CN⁻, I⁻).

Polar aprotic solvents (e.g., acetone, DMF, DMSO), which solvate the cation but not the nucleophile, enhancing its reactivity. youtube.com

SN1 Mechanism: This is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate. youtube.com The benzylic position of this compound provides resonance stabilization to this carbocation, making the SN1 pathway viable. chemistrysteps.com This carbocation is trigonal planar and achiral. youtube.com The nucleophile can then attack this planar intermediate from either face with roughly equal probability. This results in racemization , producing a nearly 50:50 mixture of enantiomers (both retention and inversion of configuration). masterorganicchemistry.commasterorganicchemistry.com In practice, a slight excess of the inversion product is often observed. The SN1 pathway is favored by:

Weak nucleophiles (e.g., H₂O, ROH), where the solvent itself often acts as the nucleophile (solvolysis).

Polar protic solvents (e.g., water, ethanol, methanol), which can stabilize both the carbocation intermediate and the leaving group anion through hydrogen bonding. youtube.com

The choice of reaction conditions is therefore a critical tool for controlling the stereochemical outcome of substitutions on this compound.

| Mechanism | Nucleophile Strength | Solvent Type | Stereochemical Outcome |

| SN2 | Strong | Polar Aprotic | Complete Inversion |

| SN1 | Weak | Polar Protic | Racemization (Inversion + Retention) |

Control of Enantiomeric Excess in Mesylate-Mediated Transformations

The enantiomeric excess (e.e.) is a measure of the purity of a chiral sample, representing the degree to which one enantiomer is present in excess of the other. In transformations involving this compound, controlling the e.e. of the product is paramount. This control is achieved by maximizing the contribution of a single, stereospecific reaction pathway.

To obtain a product with high enantiomeric excess from a starting material of high enantiomeric excess, the reaction must proceed exclusively, or almost exclusively, through the SN2 mechanism. Any contribution from the SN1 pathway will lead to racemization and a corresponding decrease in the product's e.e. researchgate.net

Strategies to maximize the e.e. of the product include:

Choice of Nucleophile: Utilizing a high concentration of a strong, anionic nucleophile promotes the second-order kinetics of the SN2 reaction, outcompeting the first-order SN1 pathway.

Solvent Selection: Employing polar aprotic solvents enhances the nucleophilicity of the attacking species and destabilizes the carbocation intermediate, thus favoring the SN2 mechanism.

Temperature: Lower reaction temperatures generally favor the more ordered transition state of the SN2 reaction over the higher-energy carbocation formation required for the SN1 pathway.

The following table provides hypothetical examples of how reaction conditions can influence the stereochemical outcome and enantiomeric excess in reactions starting with enantiomerically pure (R)-2-Phenylpropyl mesylate.

| Nucleophile | Solvent | Probable Mechanism | Product Configuration | Expected Product e.e. |

| NaN₃ | DMF | SN2 | (S) | >95% |

| NaCN | DMSO | SN2 | (S) | >95% |

| H₂O | H₂O / Acetone | SN1 / SN2 mix | (R) and (S) | Low |

| CH₃OH | CH₃OH | SN1 (Solvolysis) | (R) and (S) | ~0% (Racemic) |

Techniques for Stereochemical Determination of Products

After a reaction, it is essential to determine the stereochemical configuration and the enantiomeric excess of the product. Several analytical techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful and widely used methods for separating and quantifying enantiomers. The sample is passed through a column containing a chiral stationary phase (CSP). phenomenex.com The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for precise calculation of the e.e. sigmaaldrich.comphenomenex.com

NMR Spectroscopy: Nuclear Magnetic Resonance can be used to distinguish between enantiomers by converting them into diastereomers, which have different physical properties and thus different NMR spectra. stereoelectronics.org

Chiral Shift Reagents: These are typically lanthanide complexes (e.g., Eu(hfc)₃) that can coordinate with the product. They create a chiral magnetic environment, causing corresponding protons in the two enantiomers to resonate at different frequencies (chemical shifts). stereoelectronics.org The ratio of the integrals of these separated signals gives the enantiomeric ratio.

Chiral Derivatizing Agents (CDAs): The mixture of enantiomers is reacted with a single, pure enantiomer of a CDA, such as Mosher's acid chloride (MTPA-Cl). researchgate.net This converts the pair of enantiomers into a pair of diastereomers, which will exhibit distinct signals in both ¹H and ¹⁹F NMR spectra, allowing for quantification.

Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. A pure enantiomer will rotate the light by a specific amount (the specific rotation). A racemic mixture is optically inactive (no rotation). youtube.com While polarimetry can confirm the presence of a chiral, non-racemic substance, it is less accurate for determining the precise e.e. unless the specific rotation of the pure enantiomer is known.

| Technique | Principle | Application for 2-Phenylpropyl Derivatives |

| Chiral HPLC | Differential interaction with a chiral stationary phase leads to separation of enantiomers. | Direct separation and quantification of product enantiomers. Highly accurate for e.e. determination. |

| NMR with Chiral Shift Reagent | Formation of transient diastereomeric complexes that have distinct NMR spectra. | Signals of corresponding protons in the enantiomers are resolved, allowing for integration and e.e. calculation. |

| NMR with Chiral Derivatizing Agent | Covalent reaction to form stable diastereomers with distinct NMR spectra. | Provides clear separation of signals for different diastereomers, enabling accurate e.e. measurement. |

| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral substance. | Confirms optical activity. Can be used to calculate e.e. if the specific rotation of the pure enantiomer is known. |

Computational Studies and Mechanistic Insights

Theoretical Investigations of Mesylate Reactivity

The reactivity of 2-phenylpropyl mesylate is significantly influenced by the excellent leaving group ability of the mesylate group and the potential for neighboring group participation by the phenyl ring. Theoretical investigations, often employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in quantifying these effects.

The mesylate anion (CH₃SO₃⁻) is a very weak base, making it an excellent leaving group. Computational studies can model the heterolytic cleavage of the C-O bond and calculate the associated energy profile. These calculations consistently show a low activation barrier for the departure of the mesylate group, which is stabilized by resonance.

A key feature in the reactivity of this compound is the participation of the adjacent phenyl group, a phenomenon known as anchimeric assistance. researchgate.net Theoretical models can predict the formation of a bridged intermediate, the phenonium ion, which significantly stabilizes the transition state. researchgate.net The degree of this anchimeric assistance can be correlated with the electron-donating ability of substituents on the aromatic ring. researchgate.net Computational studies can quantify the stabilization energy afforded by the formation of the phenonium ion compared to a classical secondary carbocation.

Table 1: Calculated Relative Energies of Intermediates in the Solvolysis of this compound

| Intermediate Species | Calculation Method | Relative Energy (kcal/mol) |

|---|---|---|

| Secondary Carbocation | DFT/B3LYP | 0 |

| Phenonium Ion | DFT/B3LYP | -5.8 |

Note: The data in this table is illustrative and based on general findings for similar systems. Specific computational results for this compound may vary.

Molecular Modeling of Transition States in Substitution and Elimination

Molecular modeling provides detailed geometries and energies of the transition states involved in the substitution (Sₙ1/Sₙ2) and elimination (E1/E2) reactions of this compound. These models are crucial for understanding the reaction pathways and predicting reaction rates.

In the context of an Sₙ1 reaction, computational models can characterize the transition state leading to the formation of the carbocationic intermediate. For this compound, this involves modeling the transition state for the formation of the phenonium ion. researchgate.net These calculations can reveal the extent of C-O bond cleavage and the degree of phenyl group participation at the transition state.

For bimolecular reactions (Sₙ2 and E2), transition state modeling involves the substrate, the nucleophile, or the base. In an Sₙ2 reaction, the model would show the simultaneous formation of the new bond with the nucleophile and the breaking of the C-OMs bond. In an E2 reaction, the transition state would depict the concerted removal of a proton by a base and the departure of the mesylate leaving group.

The solvent plays a critical role in these reactions, and computational models can incorporate solvent effects, either implicitly using a continuum model or explicitly by including solvent molecules in the calculation. nist.gov These models demonstrate how the solvent stabilizes charged intermediates and transition states, thereby influencing the reaction mechanism and rate.

Prediction of Regioselectivity and Stereoselectivity in Reactions

Computational chemistry offers powerful tools for predicting the regioselectivity and stereoselectivity of reactions involving this compound.

Regioselectivity: In elimination reactions, the removal of a proton can occur from either the C1 or C3 position, leading to different alkene products. According to Zaitsev's rule, the more substituted alkene is typically the major product. chemistrysteps.com Computational methods can predict the regioselectivity by calculating the relative energies of the transition states leading to the different products. The reaction pathway with the lower activation energy will be favored.

Table 2: Predicted Product Ratios in the Elimination of this compound

| Product | Predicted Ratio (%) |

|---|---|

| 1-Phenylprop-1-ene (Zaitsev) | 85 |

| 3-Phenylprop-1-ene (Hofmann) | 15 |

Note: The data in this table is illustrative and based on general principles of elimination reactions. Specific experimental and computational results may vary depending on the reaction conditions.

Correlation between Computational Data and Experimental Observations

A critical aspect of computational chemistry is the ability to correlate theoretical data with experimental observations, thereby validating the proposed mechanisms.

One powerful method for this is the calculation of kinetic isotope effects (KIEs). nih.gov By replacing hydrogen atoms at specific positions with deuterium, experimentalists can measure changes in reaction rates. Computational models can predict these KIEs by calculating the vibrational frequencies of the reactants and transition states for both the isotopically labeled and unlabeled species. A strong correlation between the calculated and experimental KIEs provides compelling evidence for the predicted transition state structure. For instance, a significant secondary KIE at the alpha-carbon in the solvolysis of a related compound, threo-1-methyl-2-phenylpropyl toluene-p-sulphonate, has been interpreted in the context of the formation of a phenonium ion intermediate. rsc.org

Furthermore, the predicted product ratios for substitution and elimination reactions from computational studies can be compared with experimentally determined product distributions. Agreement between these values lends credence to the accuracy of the computational model and the mechanistic insights derived from it. Theoretical calculations on rearrangements involving the phenonium ion have successfully rationalized experimental outcomes in both the gas phase and in solution. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.